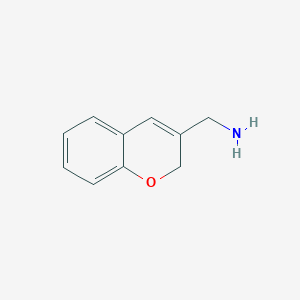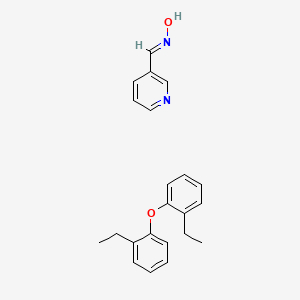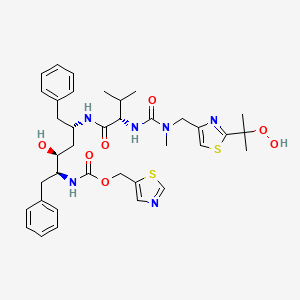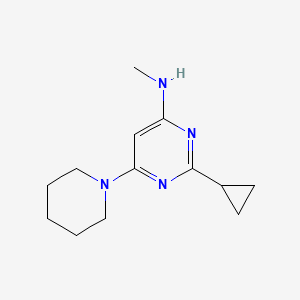
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a synthetic compound that has recently been used in a variety of scientific research applications. This compound is a derivative of pyrimidine and is composed of a cyclopropyl group and a methyl group attached to a piperidine ring. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds on human and animal cells. The compound has also been used in drug development and in the synthesis of other compounds.
Scientific Research Applications
Heterocyclic Synthesis
2-cyclopropyl-N-methyl-6-(piperidin-1-yl)pyrimidin-4-amine is involved in the synthesis of a variety of heterocyclic compounds due to its structural versatility. The compound is utilized in creating novel pyrimidine derivatives incorporating various heteroatom-substituted moieties. These derivatives are synthesized through intramolecular cyclization, showcasing the compound's role in developing new chemical entities with potential biological activities (Ho & Suen, 2013).
Antibacterial Activity
The compound has been used as a precursor in the synthesis of piperidine containing pyrimidine imines and thiazolidinones. These synthesized compounds, upon evaluation, displayed antibacterial activity, indicating the potential use of this compound in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Evaluation
A derivative of this compound, identified as a novel 5-HT(1A) agonist, underwent pharmacological evaluation. The research focused on improving its metabolic stability and pharmacokinetic profile, indicating its potential therapeutic applications, especially in the realm of central nervous system disorders (Dounay et al., 2009).
Crystal Structure Analysis
The crystal structure of a closely related compound, cyprodinil (an anilinopyrimidine fungicide), was analyzed to understand its molecular arrangement better. Such studies contribute to the understanding of the compound's physical properties and reactivity, aiding in the design of more efficient derivatives (Jeon et al., 2015).
Anti-angiogenic and DNA Cleavage Studies
Novel derivatives of the compound have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These studies suggest its utility in designing new anticancer agents, with specific derivatives demonstrating significant activities in these assays (Kambappa et al., 2017).
Properties
IUPAC Name |
2-cyclopropyl-N-methyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-14-11-9-12(17-7-3-2-4-8-17)16-13(15-11)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGIVQPAMQKWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)


![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
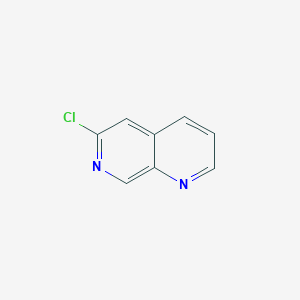
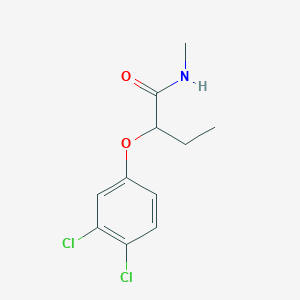
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)

